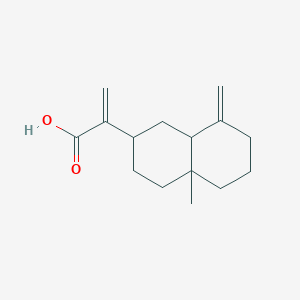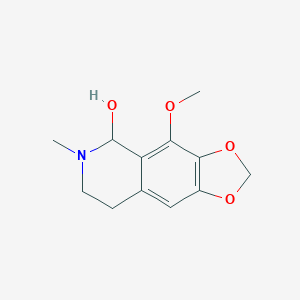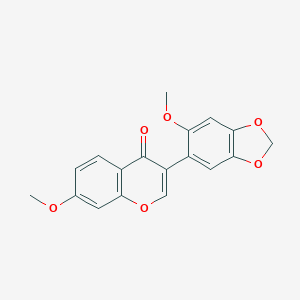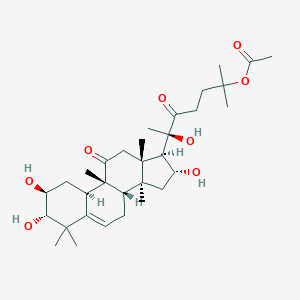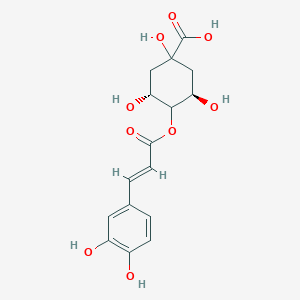
达芙宁
描述
Daphnin is a bitter crystalline glucoside, specifically a beta-D-glucoside . It occurs especially in plants of the genus Daphne .
Synthesis Analysis
Daphnetin, a coumarin derivative extracted from Daphne species, is biosynthesized from the shikimate pathway from L-Tyrosine and L-Phenylalanine . A series of daphnetin derivatives were synthesized, including sixteen new compounds .Molecular Structure Analysis
The molecular formula of Daphnin is C15H16O9 . It is functionally related to a 7,8-dihydroxycoumarin . The crystal structure of daphnetin 8-β-D-glucopyranoside dihydrate has been determined by the X-ray method .Chemical Reactions Analysis
Daphnetin is a dihydroxy coumarin and can undergo enzymatic glycosylation to yield 7-O-glucoside also called daphnin . The reaction is catalyzed by the enzyme O-dihydroxy coumarin 7-O-glucosyltransferase .Physical And Chemical Properties Analysis
Daphnin has a molecular weight of 340.28 g/mol . It is a beta-D-glucoside and is functionally related to a 7,8-dihydroxycoumarin .科学研究应用
酶学研究和水解:达芙宁因其水解和转糖基化特性而受到研究,这些特性由具有高底物特异性的特定酶控制。这项研究提供了对植物中生化途径和酶特性的见解 (Satô & Hasegawa, 1971)。
与人血清白蛋白的相互作用:达芙宁与人血清白蛋白的相互作用已使用光谱方法和分子建模进行探索,结果表明达芙宁可以通过静态猝灭来猝灭人血清白蛋白的内在荧光。这种相互作用对于理解药物-蛋白质相互作用和药代动力学很重要 (Zhu et al., 2012)。
生物合成途径:研究调查了植物中达芙宁和相关化合物的生物合成途径,表明这些化合物主要通过对香豆酸产生。这项研究有助于我们了解植物中的代谢途径 (Satô & Hasegawa, 1972)。
降尿酸作用:达芙宁已被证明在高尿酸血症小鼠中具有降尿酸作用,表明其在治疗痛风等疾病中具有潜在的治疗应用 (Yu Zhi, 2002)。
抗氧化和抗炎特性:达芙宁的衍生物达芙尼汀具有抗氧化和抗炎特性。它抑制氧化损伤、细胞凋亡和线粒体功能障碍,表明在氧化应激相关疾病中具有潜在的治疗应用 (Lv et al., 2017)。
作用机制
Target of Action
Daphnin, a coumarin derivative extracted from Daphne species, is a biologically active phytochemical with various bioactivities . It targets various molecular and cellular pathways to combat numerous inflammatory disorders, infectious diseases, neurological disorders, hepatotoxicity, nephrotoxicity, psoriasis, diabetic nephropathy, leukemia, and others .
Mode of Action
Daphnin predominantly works by interacting with its targets and causing changes that result in its therapeutic effects. For instance, it has been found to inactivate the Akt/NF-κB pathway, an anti-apoptotic pathway, and activate the Keap1-Nrf2 pathway that protects the cell against oxidative stress . These interactions and changes contribute to its anti-inflammatory, anti-cancer, and other therapeutic effects .
Biochemical Pathways
Daphnetin, a dihydroxy coumarin, can undergo enzymatic glycosylation to yield 7-O-glucoside, also called daphnin . The reaction is catalyzed by the enzyme O-dihydroxy coumarin 7-O-glucosyltransferase . In Daphne odora, and possibly other Daphne species, daphnin is formed from p-glucosyl oxycinnamic acid . The formed daphnin can be converted to 8-glucoside by the enzyme transglucosidase using hydrolysis and glycosidation .
Pharmacokinetics
It’s known that daphnin is a plant toxin with the chemical formula c15h16o9 , and its bioavailability would be influenced by these properties.
Result of Action
The molecular and cellular effects of Daphnin’s action include its anti-inflammatory, anti-oxidant, neuroprotective, analgesic, anti-pyretic, anti-malarial, anti-bacterial, anti-arthritic, hepatoprotective, nephroprotective, and anti-cancer activities . These effects are a result of its interaction with various molecular and cellular targets and pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Daphnin. For instance, even minor warming during short but critical seasonal periods can cause factors that disturb Daphnia population dynamics to coincide, which may destabilize lake food webs by decoupling trophic interactions . Both winter and spring are important critical periods for determining future seasonal fluxes of Daphnia spp . The effects of global warming on daphnia population dynamics and on ecosystem functioning are often difficult to predict due to their complexity and the presence of both antagonistic and synergistic drivers .
安全和危害
未来方向
A comprehensive review of the literature revealed that Daphnetin had a promising pharmacological and safety profile, and could be employed as a pharmaceutical moiety to treat a variety of illnesses including microbial infections, cancer, arthritis, hepatic damage, inflammation, and neurological anomalies .
属性
IUPAC Name |
8-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O9/c16-5-8-10(18)12(20)13(21)15(23-8)22-7-3-1-6-2-4-9(17)24-14(6)11(7)19/h1-4,8,10,12-13,15-16,18-21H,5H2/t8-,10-,12+,13-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIXTKAYCMNVMY-PVOAASPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=O)O2)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C2=C1C=CC(=O)O2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197563 | |
| Record name | Daphnin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Daphnin | |
CAS RN |
486-55-5 | |
| Record name | Daphnin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Daphnin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Daphnin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DAPHNIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4REW3G17G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of daphnin?
A1: Daphnin has the molecular formula C15H16O9 and a molecular weight of 340.28 g/mol. []
Q2: In what plants is daphnin found?
A2: Daphnin is found in various plant species, particularly those belonging to the Daphne genus, including Daphne mezereum, Daphne oleoides, and Daphne gnidium. [, , , ] It has also been identified in other plant families, such as Rhododendron lepidotum (Ericaceae), Crucianella graeca (Rubiaceae), and Chloranthus multistachys. [, , , ]
Q3: What is the structure of daphnin?
A3: Daphnin is a coumarin glycoside, specifically 7-(β-D-glucopyranosyloxy)-8-hydroxycoumarin. This means a glucose molecule (β-D-glucopyranosyl) is attached to the 7-hydroxyl group of the 8-hydroxycoumarin (daphnetin) molecule. []
Q4: What are the potential therapeutic benefits of daphnin?
A4: Research suggests daphnin possesses potential therapeutic properties, including:* Hypouricemic effects: Studies in hyperuricemic mice models indicate daphnin may lower serum uric acid levels. []* Wound healing: Daphnin has been investigated for its potential in wound treatment and skin wrinkle reduction. [, ]* Antimicrobial activity: Studies have shown daphnin exhibits antibacterial activity against certain bacterial strains, such as Bacillus lentus and Escherichia coli. []
Q5: How does daphnin affect uric acid levels?
A5: While the exact mechanism of action remains to be fully elucidated, studies suggest that daphnin might exert its hypouricemic effect through modulating the activity of enzymes involved in uric acid metabolism. Further research is needed to confirm these findings. []
Q6: Is daphnin metabolized in the body?
A8: While specific details regarding daphnin metabolism are limited in the provided research, it is known that plants can convert daphnin to daphnetin-8-glucoside through enzymatic processes. Further studies are needed to determine the metabolic fate of daphnin in mammals. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




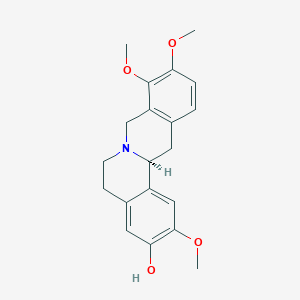
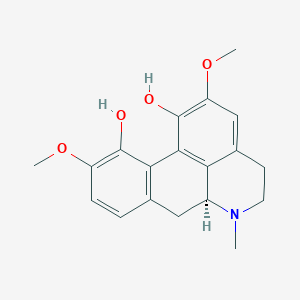

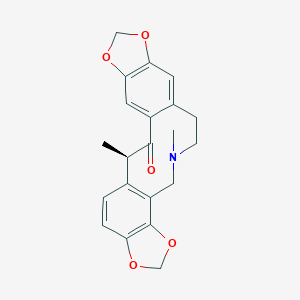
![[8-Acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B190850.png)
